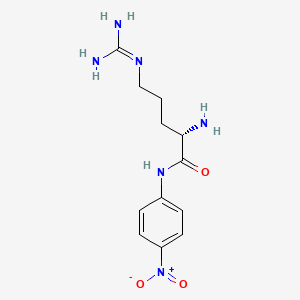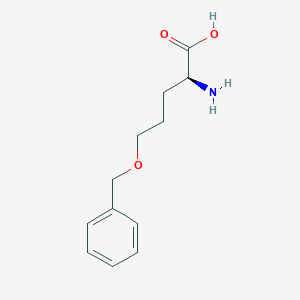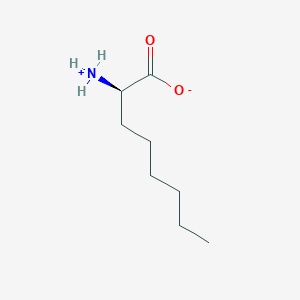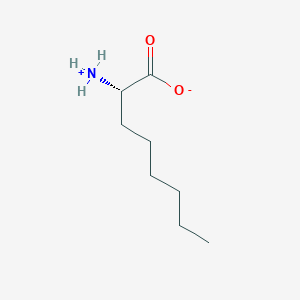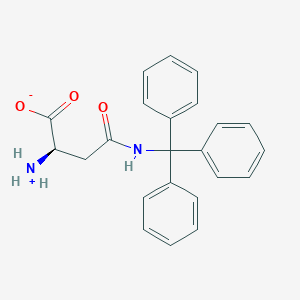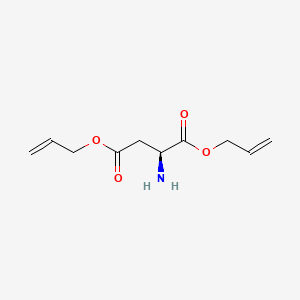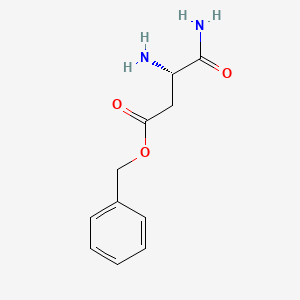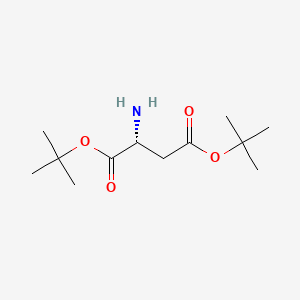
D-aspartic acid di-t-butyl ester
Overview
Description
D-aspartic acid di-t-butyl ester: is a derivative of D-aspartic acid, an amino acid that plays a role in the biosynthesis of proteins. The compound is often used in peptide synthesis and as a building block in the preparation of more complex molecules. Its structure includes two tert-butyl ester groups, which provide stability and protect the carboxyl groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-aspartic acid di-t-butyl ester typically involves the esterification of D-aspartic acid. One common method is the reaction of D-aspartic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification techniques. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: D-aspartic acid di-t-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield D-aspartic acid.
Substitution: The ester groups can be replaced with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Aqueous phosphoric acid or sodium hydroxide can be used for hydrolysis.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Hydrolysis: D-aspartic acid.
Substitution: Various esters or amides, depending on the substituent.
Reduction: Alcohol derivatives of D-aspartic acid.
Scientific Research Applications
Chemistry: D-aspartic acid di-t-butyl ester is used as a protecting group in peptide synthesis. It helps in the selective protection of carboxyl groups, allowing for the sequential addition of amino acids .
Biology: The compound is used in the study of protein-protein interactions and the synthesis of biologically active peptides. It serves as a precursor for the synthesis of more complex molecules used in biological research .
Medicine: In medicinal chemistry, this compound is used in the development of drugs and therapeutic agents. It is involved in the synthesis of peptide-based drugs and prodrugs .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of D-aspartic acid di-t-butyl ester primarily involves its role as a protecting group in chemical synthesis. The tert-butyl ester groups protect the carboxyl groups of D-aspartic acid, preventing unwanted side reactions during peptide synthesis. The ester groups can be selectively removed under mild acidic conditions, allowing for the controlled release of the carboxyl groups .
Comparison with Similar Compounds
L-aspartic acid di-t-butyl ester: Similar in structure but derived from L-aspartic acid.
L-glutamic acid di-t-butyl ester: Another amino acid derivative with similar protecting group properties.
Uniqueness: D-aspartic acid di-t-butyl ester is unique due to its specific stereochemistry (D-form) and its application in the synthesis of D-peptides, which are less common but have unique biological activities compared to their L-counterparts .
By understanding the properties, preparation methods, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
ditert-butyl (2R)-2-aminobutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h8H,7,13H2,1-6H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCGNFXGKHSMKJ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid](/img/structure/B7840459.png)
![(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B7840465.png)
![(2S)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7840473.png)
